MK-4074 is a liver-specific small molecule inhibitor targeting acetyl-CoA carboxylase 1 and 2. Developed through high-throughput screening and medicinal chemistry, MK-4074 has demonstrated significant potential in reducing de novo lipogenesis and enhancing fatty acid oxidation, making it a candidate for treating conditions like non-alcoholic fatty liver disease and type 2 diabetes mellitus. The compound exhibits a high degree of specificity for liver tissues due to its interaction with organic anion transport proteins, which are primarily present in hepatocytes.
MK-4074 is classified as a small molecule drug, specifically an acetyl-CoA carboxylase inhibitor. Its molecular formula is C33H31N3O6, with a CAS Registry Number of 1039758-22-9. The compound was developed by Merck and has been evaluated in clinical settings, currently in Phase 1 trials for indications such as fatty liver disease and diabetes mellitus .
The synthesis of MK-4074 involved a multi-step process starting from initial lead compounds identified through high-throughput screening. The compound was optimized for potency and specificity towards acetyl-CoA carboxylase enzymes. The technical details of the synthesis include:
The compound's synthesis emphasizes the importance of achieving high liver specificity while maintaining potent inhibition of the target enzymes .
MK-4074 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The InChIKey for MK-4074 is WDBNGXLHMZSUEI-UHFFFAOYSA-N, which can be used for database searches to find related chemical information .
MK-4074 primarily functions through competitive inhibition of acetyl-CoA carboxylase enzymes. Key reactions include:
In preclinical studies, administration of MK-4074 resulted in significant reductions in hepatic lipid accumulation .
The mechanism of action of MK-4074 involves several steps:
Clinical studies have shown that MK-4074 significantly decreases hepatic fat content while increasing plasma ketone bodies as markers for enhanced fatty acid oxidation .
MK-4074 exhibits specific physical and chemical properties relevant to its function:
These properties are essential for its therapeutic application, influencing dosing regimens and administration routes .
MK-4074 has several promising applications in scientific research and clinical practice:
Acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo lipogenesis (DNL). This enzyme exists in two isoforms: ACC1 (cytosolic) produces malonyl-CoA for fatty acid synthesis and elongation of essential fatty acids, while ACC2 (mitochondrial membrane-associated) generates malonyl-CoA that inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby regulating fatty acid oxidation [1] [2]. In metabolic disorders like non-alcoholic steatohepatitis (NASH), hyperinsulinemia and hyperglycemia transcriptionally upregulate ACC via sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP), driving pathological hepatic lipid accumulation [3] [6]. DNL contributes up to 38% of hepatic triglycerides in NAFLD patients versus 11% in healthy individuals, establishing ACC as a critical therapeutic target [6].
Systemic ACC inhibition poses significant off-target risks due to ACC1's role in lipogenesis across tissues (e.g., adipose, brain) and ACC2's involvement in muscle/heart fatty acid oxidation [1]. Germline ACC1 deletion causes embryonic lethality in mice, underscoring its systemic importance [1]. Liver-specific targeting mitigates these risks by:
MK-4074 exemplifies modern approaches to isoform-specific ACC inhibition. As a potent dual ACC1/ACC2 inhibitor (IC50 ≈ 3 nM for both isoforms), it achieves liver specificity through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7